4-Methoxy-2-naphthylamine
Overview
Description
4-Methoxy-2-naphthylamine is an organic compound with the chemical formula C₁₁H₁₁NOThis compound is a powdery substance that is soluble in some organic solvents, such as ethanol and dimethyl sulfoxide .
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-2-naphthylamine are dipeptidyl peptidase II (DPP II) and cathepsin B . These enzymes play crucial roles in protein degradation and regulation of biological processes.
Mode of Action
This compound interacts with its targets by serving as a substrate. For instance, DPP II in normal rat lung can hydrolyze Lys-Ala or Lys-Pro derivatives of this compound . Similarly, cathepsin B activity was demonstrated using 2-methoxy-4-naphthylamide (MNA) substrates .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein degradation. The compound’s interaction with DPP II and cathepsin B can influence the breakdown of proteins, affecting various downstream biological processes .
Pharmacokinetics
It is known that the compound is a strong basic compound , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to protein degradation. By serving as a substrate for enzymes like DPP II and cathepsin B, it can influence the breakdown of proteins and thus affect various biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be −20°C , suggesting that temperature can affect its stability
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-naphthylamine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a substrate for the histochemical localization of esteroproteases in the submandibular gland of rats . It has also been used in the investigation of aminopeptidase (AP) A, B, and M, gamma-glutamyltranspeptidase (GGT), endopeptidase I and II, membrane-associated endopeptidase I and II, dipeptidylaminopeptidase (DAP) I, II, and IV, trypsin, and chymotrypsin .
Cellular Effects
It is known that the compound is a strong basic compound , which suggests that it may influence cellular pH and potentially interact with cellular processes that are sensitive to pH changes.
Molecular Mechanism
Its interactions with various enzymes suggest that it may exert its effects at the molecular level through binding interactions with these biomolecules, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and is typically stored at -20°C .
Metabolic Pathways
Given its interactions with various enzymes, it is likely that it participates in several biochemical reactions .
Subcellular Localization
Its interactions with various enzymes suggest that it may be found in various cellular compartments where these enzymes are localized .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-naphthylamine typically involves the reaction of 4-methoxy-2-nitronaphthalene with reducing agents. One common method is the reduction of 4-methoxy-2-nitronaphthalene using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve a temperature range of 50-100°C and a pressure of 1-5 atmospheres .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The reduction process is similar to the laboratory method but optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-naphthylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxy-2-naphthoquinone.
Reduction: The compound can be further reduced to form this compound derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Methoxy-2-naphthoquinone.
Reduction: Various this compound derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Methoxy-2-naphthylamine has several applications in scientific research:
Comparison with Similar Compounds
- 1-Naphthylamine
- 2-Naphthylamine
- 4-Methoxy-2-methylaniline
- 2-Aminoanthracene
Comparison: 4-Methoxy-2-naphthylamine is unique due to its methoxy group, which provides electron-donating properties that influence its reactivity and applications. Compared to 1-Naphthylamine and 2-Naphthylamine, the presence of the methoxy group in this compound enhances its utility in electrophilic aromatic substitution reactions. Additionally, its applications in the development of organic semiconductors and fluorescent probes distinguish it from other similar compounds .
Properties
IUPAC Name |
4-methoxynaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKZPTYRENGBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182018 | |
Record name | 4-Methoxy-2-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light pink powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Methoxy-2-naphthylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11170 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2764-95-6 | |
Record name | 4-Methoxy-2-naphthylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-2-naphthylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2764-95-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Methoxy-2-naphthylamine itself is not the target. Instead, it serves as a tag attached to a peptide substrate. This tagged substrate is designed to be cleaved by specific enzymes, releasing free this compound. This release is then detected through various methods, providing information about the enzyme's activity and localization. [, , ]
A:
- Spectroscopic Data: this compound exhibits characteristic absorbance in the UV-Vis spectrum, and its derivatives, particularly azo dyes, show distinct spectral shifts depending on the coupled diazonium salt. [, , ]
ANone: this compound doesn't possess inherent catalytic properties. It is the enzymes that cleave the substrates containing it that have catalytic activity. Applications include:
- Protease Detection: Identifying and localizing enzymes like dipeptidyl peptidases, aminopeptidases, and cathepsin B in various tissues and cells. [, , , , ]
- Enzyme Kinetic Studies: Investigating enzyme kinetics and inhibition by analyzing the rate of this compound release. [, ]
A: While specific studies on this compound using computational methods are limited in the provided research, its spectral properties and potential for forming azo dyes make it amenable to computational analysis, including molecular modeling and prediction of spectral properties. []
A: While generally stable, prolonged storage may require precautions against oxidation. Specific formulation strategies are less relevant for this compound itself, as it is mainly used as part of research reagents. []
A: PK/PD studies are not typically conducted on this compound as it is not a pharmaceutical agent. Research focuses on its use as a tool in in vitro assays and histochemical studies. [, ]
A: "Efficacy" in the traditional pharmacological sense is not applicable to this compound. Its value lies in its effectiveness as a tool for detecting and quantifying enzyme activity in both in vitro assays and in situ histochemical preparations. [, ]
A: The concept of resistance is not relevant to this compound as it is not a drug intended for therapeutic purposes. []
A: While specific toxicity data is not provided, general laboratory safety precautions should be taken when handling this compound, as with any chemical reagent. []
ANone:
- Spectrophotometry: Measuring absorbance changes after the enzymatic release of this compound or the formation of its azo dye derivatives. [, , ]
- Fluorometry: Detecting the fluorescence of this compound or its derivatives upon excitation with UV light. [, , ]
- Electrophoresis: Separating enzymes and detecting their activity in gels using substrates containing this compound. [, ]
A: Other leaving groups, such as 7-amino-4-methylcoumarin (AMC), are used in fluorogenic enzyme substrates. The choice depends on factors like the desired sensitivity, the excitation and emission wavelengths, and the compatibility with the specific assay. [, ]
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